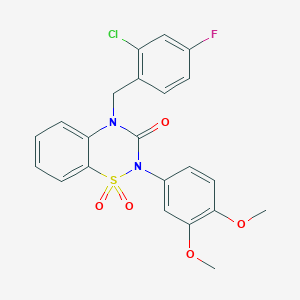

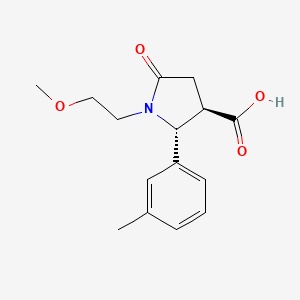

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, also known as AQMS, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Pro-apoptotic Effects

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is part of a class of compounds bearing the sulfonamide fragment, which have shown significant in vitro anti-cancer activity. These compounds, including similar sulfonamide derivatives, have been synthesized and tested against various cancer cell lines. They have demonstrated the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. This apoptotic induction is likely mediated through the activation of p38 and ERK phosphorylation pathways in cancer cells (Cumaoğlu et al., 2015).

Structural Aspects and Properties

The structural aspects and properties of compounds related to N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide have been investigated, particularly focusing on salt and inclusion compounds of 8-hydroxyquinoline based amides. These studies have revealed insights into the formation of gels and crystalline solids under specific conditions, highlighting the complex interplay between molecular structure and reaction conditions. The research on these structural aspects can inform the development of new materials with potential applications in pharmaceuticals and materials science (Karmakar et al., 2007).

Tubulin Polymerization Inhibition

Research on quinoxaline derivatives, including those structurally related to N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, has identified potent inhibitors of tubulin polymerization. These compounds have been shown to exhibit remarkable antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis, thus presenting a promising approach for cancer therapy. Their ability to arrest the cell cycle at the G2/M phase further underscores their potential as therapeutic agents (Srikanth et al., 2016).

Antibacterial Activity

Quinoxaline sulfonamides, including compounds similar to N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their antibacterial activities. These studies highlight the potential of quinoxaline sulfonamides as effective antibacterial agents against various bacterial strains, pointing towards their applicability in addressing antimicrobial resistance (Alavi et al., 2017).

Propriétés

IUPAC Name |

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLVUKRCHOGJAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)